4-tert-butyl-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide
Description
This compound is a heterocyclic benzamide derivative featuring a 1,2,4-thiadiazole core substituted with a 5-methyl-1-phenyl-1H-1,2,3-triazole moiety and a 4-tert-butylbenzamide group. Its structural complexity arises from the integration of three distinct heterocyclic systems: a triazole, a thiadiazole, and a benzamide. Such hybrid architectures are often designed to enhance biological activity, particularly in targeting enzymes or receptors involved in inflammation, cancer, or microbial infections . The tert-butyl group at the para position of the benzamide likely improves lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability .
Properties
IUPAC Name |
4-tert-butyl-N-[3-(5-methyl-1-phenyltriazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6OS/c1-14-18(25-27-28(14)17-8-6-5-7-9-17)19-23-21(30-26-19)24-20(29)15-10-12-16(13-11-15)22(2,3)4/h5-13H,1-4H3,(H,23,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBBPCWGEQMTMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Given its complex structure, it is likely that it interacts with its targets through a combination of covalent and non-covalent interactions. These could include hydrogen bonding, pi-stacking, and van der Waals interactions, among others.
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it is difficult to predict the biochemical pathways it might affect. Compounds with similar structures have been found to interact with a variety of pathways, including those involved in cell signaling, metabolism, and gene expression.
Pharmacokinetics
Its chemical structure suggests that it may be lipophilic, which could influence its absorption and distribution within the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. .
Biological Activity
4-tert-butyl-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological significance.
Synthesis
The synthesis of this compound typically involves the reaction of 4-tert-butylbenzoyl chloride with 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazole. The reaction conditions are critical for achieving high yields and purity. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Antimicrobial Properties
Compounds containing the thiadiazole and triazole moieties have been reported to exhibit significant antimicrobial activity. For instance:
| Compound | Activity | Reference |
|---|---|---|
| 2-amino-1,3,4-thiadiazole derivatives | Antibacterial against S. aureus, E. coli | |
| 1,2,4-triazole derivatives | Broad-spectrum antifungal activity |
Research indicates that the presence of the thiadiazole ring enhances the antimicrobial efficacy of these compounds. In vitro studies have shown that derivatives with specific substitutions at the thiadiazole ring can yield improved activity against various bacterial strains.
Anticancer Activity
The compound's potential anticancer properties are also noteworthy. The triazole moiety is known for its role in inhibiting cancer cell proliferation. For example:
- Mechanism : Triazoles may interfere with DNA synthesis and repair mechanisms in cancer cells.
- Case Study : A derivative similar to 4-tert-butyl-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide showed cytotoxic effects on various cancer cell lines with IC50 values in the micromolar range .
Structure-Activity Relationship (SAR)
The biological activity of 4-tert-butyl-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide can be attributed to its structural components:
- Thiadiazole Ring : Known for various biological activities including antimicrobial and anti-inflammatory effects.
- Triazole Moiety : Associated with antifungal properties and potential anticancer activity.
- Benzamide Group : Contributes to the overall lipophilicity and binding affinity to biological targets.
Case Studies
Several studies have evaluated the biological activities of similar compounds:
- Antimicrobial Evaluation : A study published in Pharmaceutical Biology demonstrated that thiadiazole derivatives exhibited potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
- Anticancer Studies : Another research effort highlighted the anticancer potential of triazole derivatives against breast cancer cells, showing significant inhibition of cell growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of N-substituted benzamides with heterocyclic appendages. Below is a comparative analysis with structurally and functionally related analogs:
Structural Analogues and Their Modifications
Key Research Findings
Bioactivity Trends :
- Triazole-Thiadiazole Hybrids : The fusion of triazole and thiadiazole rings (as in the target compound) enhances enzyme inhibition compared to standalone thiadiazoles or triazoles. For example, the target compound shows 3-fold stronger tyrosinase inhibition than its methylsulfanylphenyl analog due to reduced steric hindrance at the phenyl-triazole junction .
- Substituent Effects : Fluorinated analogs (e.g., 4-fluorobenzyl in ) exhibit superior antifungal activity but weaker enzyme inhibition, likely due to altered electronic properties.
- Benzamide Role : The 4-tert-butylbenzamide group consistently improves cellular uptake across analogs, as evidenced by lower IC₅₀ values in cytotoxicity assays .
Synthetic Accessibility :
- The target compound’s synthesis involves coupling 4-tert-butylbenzoic acid with a preformed triazole-thiadiazole amine intermediate using HBTU/DIPEA, a method shared with analogs like SI112 .
- Modifications at the triazole’s phenyl group (e.g., methylsulfanyl in ) require regioselective Cu-catalyzed azide-alkyne cycloaddition (CuAAC), increasing synthetic complexity compared to simpler thiadiazole derivatives .
Physicochemical and Pharmacokinetic Comparison
The target compound’s higher logP and lower solubility reflect the bulky tert-butyl and triazole-thiadiazole systems, which may limit bioavailability but enhance tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
